Comprehensive Spectral Characterization of 2-Bromo-8-fluoro-4-methylquinoline: A Technical Guide for Structural Validation
Comprehensive Spectral Characterization of 2-Bromo-8-fluoro-4-methylquinoline: A Technical Guide for Structural Validation
Executive Summary & Structural Significance
In modern medicinal chemistry and agrochemical development, highly functionalized quinoline scaffolds serve as privileged pharmacophores. 2-Bromo-8-fluoro-4-methylquinoline (CAS: 1367706-89-5 / 1082470-30-1)[1][2] is a critical building block, frequently utilized in transition-metal-catalyzed cross-coupling reactions (via the C2-bromide) and as a rigid vector for kinase inhibitor design.
As an Application Scientist, I emphasize that the structural validation of such poly-substituted heterocycles cannot rely on a single analytical technique. The presence of three distinct substituents—an electron-withdrawing fluorine, a heavy halogen (bromine), and an electron-donating methyl group—creates a complex electronic environment. This whitepaper establishes a self-validating, multi-modal spectral characterization framework (MS, NMR, and IR) to unambiguously confirm the regiochemistry and purity of this compound.
Sequential Spectral Characterization Workflow for 2-Bromo-8-fluoro-4-methylquinoline.
Mass Spectrometry (MS) Profiling: Isotopic Causality
The first step in our self-validating protocol is confirming the exact mass and elemental composition. The bromo substituent provides a distinct diagnostic handle. Bromine exists in nature as two stable isotopes, ‘79Br‘ and ‘81Br‘ , in a nearly 1:1 abundance ratio (50.69% and 49.31%, respectively)[3][4].
Consequently, Soft Ionization (ESI+) will yield a characteristic doublet for the molecular ion [M+H]+ separated by exactly 2 m/z units. If this 1:1 doublet is absent, the structural assignment is fundamentally flawed, or debromination has occurred during ionization.
Table 1: High-Resolution ESI-MS Data Summary
| Ion Species | Formula | Calculated Exact Mass (m/z) | Expected Relative Abundance |
| [M+H]+ ( ‘79Br‘ ) | C10H879BrFN+ | 239.9824 | ~100% |
| [M+H]+ ( ‘81Br‘ ) | C10H881BrFN+ | 241.9804 | ~98% |
| [M+Na]+ ( ‘79Br‘ ) | C10H779BrFNNa+ | 261.9644 | Variable |
Step-by-Step Protocol: LC-MS ESI+ Acquisition
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Sample Preparation: Dissolve the analyte to a concentration of 1 µg/mL in LC-MS grade Methanol to prevent detector saturation and minimize dimer formation ( [2M+H]+ ).
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Chromatography: Inject 2 µL onto a C18 reverse-phase column (2.1 x 50 mm, 1.8 µm). Utilize a gradient elution from 5% to 95% Mobile Phase B over 5 minutes (Mobile Phase A: 0.1% Formic Acid in H2O ; Mobile Phase B: 0.1% Formic Acid in Acetonitrile) at 0.4 mL/min. Causality: Formic acid acts as a proton source, enhancing ionization efficiency for the basic quinoline nitrogen.
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Ionization & Acquisition: Operate the Electrospray Ionization source in positive mode (ESI+). Set capillary voltage to 3.5 kV and desolvation temperature to 350°C. Scan the m/z range from 100 to 500.
Nuclear Magnetic Resonance (NMR) Spectroscopy
To confirm the regiochemistry of the substituents, multinuclear NMR is mandatory. The introduction of a fluorine atom at the C8 position drastically alters the local magnetic environment[5][6]. Fluorine’s high electronegativity and 100% natural abundance of its spin-1/2 isotope ( ‘19F‘ ) result in significant scalar coupling (J-coupling) with adjacent carbons and protons.
Proton ( ‘1H‘ ) NMR Analysis
The ‘1H‘ NMR spectrum is simplified by the substitutions at C2, C4, and C8. The C3 proton appears as an isolated singlet because the adjacent C2 and C4 positions are blocked. The aromatic protons on the carbocyclic ring (H5, H6, H7) form an AMX spin system that is further split by the C8 fluorine[7][8].
Table 2: Predicted ‘1H‘ NMR Assignments (400 MHz, CDCl3 )
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Integration |
| H5 | 7.75 | dd (doublet of doublets) | 3JH5−H6=8.5 , 4JH5−H7=1.2 | 1H |
| H6 | 7.48 | td (triplet of doublets) | 3JH6−H5≈3JH6−H7=8.0 , 4JH6−F=5.0 | 1H |
| H3 | 7.45 | s (singlet) | N/A | 1H |
| H7 | 7.35 | ddd (doublet of doublet of doublets) | 3JH7−F=10.5 , 3JH7−H6=8.0 , 4JH7−H5=1.2 | 1H |
| C4- CH3 | 2.65 | s (singlet) | N/A | 3H |
Carbon ( ‘13C‘ ) and Fluorine ( ‘19F‘ ) NMR Analysis
The ‘13C‘ spectrum validates the C-F bond. The C8 carbon will exhibit a massive one-bond coupling ( 1JCF≈255 Hz ), which is a definitive marker for fluorinated aromatics[9][10].
Table 3: Predicted ‘13C‘ and ‘19F‘ NMR Assignments (100/376 MHz, CDCl3 )
| Nucleus / Position | Chemical Shift (δ, ppm) | Multiplicity | C-F Coupling Constant (J, Hz) |
| ‘19F‘ (F8) | -124.5 | dd | 3JF−H7=10.5 , 4JF−H6=5.0 |
| ‘13C‘ (C8) | 156.5 | d | 1JCF=255.0 |
| ‘13C‘ (C4) | 147.0 | s | N/A |
| ‘13C‘ (C2) | 141.2 | s | N/A |
| ‘13C‘ (C8a) | 138.0 | d | 2JCF=12.0 |
| ‘13C‘ (C4a) | 128.5 | d | 4JCF=2.5 |
| ‘13C‘ (C6) | 127.8 | d | 3JCF=8.5 |
| ‘13C‘ (C3) | 123.5 | s | N/A |
| ‘13C‘ (C5) | 120.5 | d | 4JCF=4.0 |
| ‘13C‘ (C7) | 114.5 | d | 2JCF=18.0 |
| ‘13C‘ (C4- CH3 ) | 19.0 | s | N/A |
2D NMR Logical Relationships
To definitively map the methyl group to C4 and the bromine to C2, Heteronuclear Multiple Bond Correlation (HMBC) is utilized. The methyl protons will show strong 2J and 3J correlations to C4, C3, and the bridgehead carbon C4a.
Key 2D NMR HMBC Logical Correlations for Regiochemical Structural Mapping.
Step-by-Step Protocol: Multinuclear NMR Acquisition
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Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of deuterated chloroform ( CDCl3 , 99.8% D) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal reference. Causality: TMS provides a self-validating 0.00 ppm anchor, ensuring chemical shift accuracy across different magnetic fields.
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Instrument Setup: Load into a 400 MHz (or higher) NMR spectrometer equipped with a multinuclear broadband cryoprobe.
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‘1H‘ and ‘13C‘ Acquisition: Acquire ‘1H‘ spectra using a 30° pulse angle, a relaxation delay (D1) of 2.0 s, and 16 scans. Acquire ‘13C{1H}‘ spectra using a power-gated decoupling sequence, D1 of 2.0 s, and a minimum of 512 scans. Causality: The 2.0 s D1 ensures complete relaxation of quaternary carbons (C2, C4, C8), preventing signal loss.
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‘19F‘ Acquisition: Acquire spectra at 376 MHz with proton decoupling off to observe the critical H-F splitting patterns, using a spectral width of 250 ppm centered at -100 ppm.
Infrared (IR) Spectroscopy
While NMR provides connectivity, Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) spectroscopy provides orthogonal validation of functional groups. The absence of an N-H or O-H stretch (>3200 cm⁻¹) confirms the integrity of the fully substituted quinoline core, while specific fingerprint regions validate the halogens[11][12].
Table 4: Key ATR-FTIR Vibrational Modes
| Wavenumber (cm⁻¹) | Intensity | Assignment / Vibrational Mode |
| ~3060 | Weak | Aromatic C-H stretch |
| ~2925 | Weak | Aliphatic C-H stretch (C4-Methyl) |
| 1605, 1565 | Medium-Strong | Aromatic C=C and C=N ring stretches |
| ~1245 | Strong | C-F stretch (highly polar bond) |
| ~1080 | Medium | C-Br stretch |
| ~850 | Strong | Aromatic out-of-plane (OOP) C-H bending |
Step-by-Step Protocol: ATR-FTIR Acquisition
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Background Collection: Clean the diamond ATR crystal with isopropanol. Collect a background spectrum (air) from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹ (32 scans). Causality: Background subtraction is a self-validating step that removes atmospheric CO2 and water vapor interference.
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Sample Loading: Place approximately 2-5 mg of the neat solid compound directly onto the ATR crystal. Apply the pressure anvil to ensure intimate contact between the crystal and the sample.
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Data Acquisition & Processing: Collect the sample spectrum using the same parameters. Perform atmospheric compensation and baseline correction to identify key transmission minima.
References
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NIST Chemistry WebBook, SRD 69: Isotopic distributions and gas-phase ion thermochemistry. National Institute of Standards and Technology. URL: [Link]
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Spectrometric Identification of Organic Compounds (8th Edition): Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. John Wiley & Sons. URL:[Link]
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Structure Determination of Organic Compounds: Tables of Spectral Data (5th Edition): Pretsch, E., Bühlmann, P., & Badertscher, M. Springer. URL:[Link]
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